Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)13(20)11-8-12(16)10-17-9-11/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPSYWHMMPGYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143893 | |
| Record name | 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-72-7 | |
| Record name | 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperazine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 5-bromopyridine-3-carboxylic acid, piperazine, and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural analogs of this compound vary in substituent positions, functional groups, and linker chemistry. Below is a detailed analysis of key analogs, supported by data tables and research findings.
Substituent Position and Functional Group Variations
Table 1: Key Structural Variations in Piperazine-Based Analogs
Key Findings :
- Functional Groups: The carbonyl group in the target compound improves electrophilicity, facilitating nucleophilic substitution reactions, whereas cyano or fluorine substituents (e.g., ) alter metabolic stability and lipophilicity.
- Linker Chemistry: Analogs with ethyl or butanoyl linkers () exhibit increased conformational flexibility, which may reduce binding affinity in rigid enzymatic pockets compared to the target’s direct carbonyl linkage.
Key Findings :
- Palladium-Catalyzed Couplings : The target compound and its analogs () commonly employ Pd-catalyzed cross-couplings, but substituent electronic effects (e.g., electron-withdrawing Br vs. F) influence reaction efficiency.
- Stability : Fluorinated analogs () show enhanced metabolic stability, while compounds with ester or nitrile groups () may degrade under acidic conditions .
Key Findings :
- Target Compound : The carbonyl group enhances interactions with kinase ATP-binding pockets, while bromine serves as a synthetic handle for further derivatization .
- Solubility vs. Permeability: Amino-substituted analogs () improve aqueous solubility, whereas fluorinated or oxadiazole-containing derivatives () optimize lipophilicity for CNS applications .
Biological Activity
Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology based on diverse research findings.
- Molecular Formula : C15H20BrN3O3
- Molecular Weight : 366.25 g/mol
- CAS Number : 1017782-72-7
The compound contains a piperazine core substituted with a tert-butyl group and a brominated pyridine moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with brominated pyridine carboxylic acids. The process often utilizes coupling agents and may require purification steps such as recrystallization or chromatography to isolate the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring piperazine and pyridine derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study reported that a similar piperazine derivative exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells, suggesting that structural modifications can significantly impact biological efficacy .
Antimicrobial Properties
Piperazine derivatives have also been investigated for their antimicrobial properties. Compounds with brominated pyridine moieties have shown activity against both gram-positive and gram-negative bacteria. The presence of halogens like bromine is believed to enhance membrane permeability, facilitating bacterial cell disruption.
Research Findings : In one study, compounds structurally related to this compound displayed significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and bacterial growth. The piperazine ring is known for its ability to mimic neurotransmitters and interact with receptors in the central nervous system, potentially leading to neuropharmacological effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H20BrN3O3 |
| Molecular Weight | 366.25 g/mol |
| CAS Number | 1017782-72-7 |
| Solubility | Soluble in organic solvents |
Q & A
Basic: What are the common synthetic routes for Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For instance, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate can be prepared by reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine under reflux in 1,4-dioxane with potassium carbonate, achieving yields up to 91% . Another method involves coupling with vinylferrocene using Pd catalysis, followed by purification via flash chromatography . Key steps include Boc protection of the piperazine ring and selective bromination at the pyridine moiety.
Basic: How is the compound characterized after synthesis?
Structural confirmation relies on NMR, LCMS, and X-ray crystallography . For example, NMR (400 MHz, CDCl) of similar derivatives shows distinct peaks for tert-butyl (δ 1.46 ppm), piperazine protons (δ 3.05–3.50 ppm), and aromatic pyridine signals (δ 7.01–8.80 ppm) . Crystallographic data (e.g., triclinic system, space group P1) are refined using SHELX software to resolve bond lengths and angles . LCMS validates molecular weight (e.g., m/z 372.2 [M+H]) .
Advanced: How can researchers optimize reaction conditions to improve yields?
Yield optimization requires tuning temperature, catalyst loading, and solvent systems . demonstrates that refluxing in 1,4-dioxane with KCO at 110°C for 12 hours increases yields to 88.7%, compared to 76% at 90°C in DMF . Catalyst choice (e.g., Pddba/Xantphos vs. tetrakis(triphenylphosphine)palladium(0)) also impacts efficiency in cross-coupling steps . Screening bases (e.g., CsCO vs. NaCO) and using microwave-assisted heating (100°C, 3 hours) can further enhance reaction rates .
Advanced: What strategies address contradictions in purity or spectral data?
Discrepancies in purity (e.g., 45% vs. 93% in piperazine derivatives) often arise from incomplete Boc deprotection or side reactions . Reproducibility requires strict control of anhydrous conditions (e.g., dry CHCl) and purification via silica gel chromatography or recrystallization. For NMR anomalies, deuterated solvent selection (CDCl vs. DMSO-d) and gradient shimming improve resolution. Cross-validation with HRMS (e.g., 341.1972 [M+H]) ensures mass accuracy .
Advanced: What are the compound’s applications in drug discovery?
The bromopyridine-piperazine scaffold serves as a precursor for enzyme inhibitors and bioactive molecules . For example, derivatives like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate act as prolyl-hydroxylase inhibitors, targeting hypoxia pathways . Other analogs enhance antibiotic efficacy by inhibiting bacterial efflux pumps (e.g., against Klebsiella pneumoniae) . The tert-butyl group improves solubility, while the bromine atom enables further functionalization via Suzuki coupling.
Basic: What purification techniques are effective for this compound?
Flash column chromatography (e.g., 5–15% EtOAc in CHCl) is standard for isolating the product from byproducts . Automated systems with gradients (hexane:EtOAc) achieve >99% purity . For polar impurities, reverse-phase HPLC or trituration with ether/hexane mixtures are recommended.
Advanced: How does the compound’s stereochemistry influence its reactivity?
The piperazine ring’s conformation affects nucleophilic substitution at the bromopyridine site. For example, cis vs. trans Boc-protected piperazines (e.g., tert-butyl 3,5-dimethylpiperazine-1-carboxylate) show divergent reactivity in alkylation reactions due to steric hindrance . Stereochemical analysis via NOESY or circular dichroism is critical for chiral derivatives .
Basic: What safety precautions are required during synthesis?
Handling brominated intermediates necessitates PPE (gloves, goggles) and fume hood use due to potential toxicity. Quenching reactions with NaHB(OAc) or LiAlH requires careful temperature control to avoid exothermic side reactions . Waste containing heavy metals (e.g., Pd catalysts) must be disposed of via approved protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
